4-Isobutyltetrahydro-2H-pyran-4-amine: Chemical Structure, Physical Properties, and Synthetic Methodologies
4-Isobutyltetrahydro-2H-pyran-4-amine: Chemical Structure, Physical Properties, and Synthetic Methodologies
Introduction & Core Rationale
In contemporary medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical strategy for improving the pharmacokinetic profiles and clinical success rates of drug candidates. is a highly specialized, sp3-rich aliphatic building block designed precisely for this purpose[1].
Often utilized as its stable hydrochloride salt (CAS 1385696-65-0), this compound features a tetrahydropyran (THP) core that acts as a bioisostere for cycloalkanes. The incorporation of the oxygen heteroatom offers superior aqueous solubility and a lower partition coefficient (LogP) compared to purely carbocyclic analogs[2]. Furthermore, the quaternary carbon center at the 4-position, bearing both a primary amine and an isobutyl group, provides a rigid, multi-vector topological profile ideal for complex target binding.
Structural & Physicochemical Profiling
Understanding the physicochemical parameters of 4-isobutyltetrahydro-2H-pyran-4-amine is essential for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes the core properties of both the free base and the hydrochloride salt[1].
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| CAS Number | 1339014-20-8 | 1385696-65-0 |
| IUPAC Name | 4-isobutyloxan-4-amine | 4-isobutyloxan-4-amine hydrochloride |
| Molecular Formula | C₉H₁₉NO | C₉H₂₀ClNO |
| Molecular Weight | 157.26 g/mol | 193.72 g/mol |
| Topological Polar Surface Area (TPSA) | ~35.25 Ų (Calculated) | ~35.25 Ų (Calculated) |
| Hydrogen Bond Donors | 1 (Amine -NH₂) | 2 (Ammonium -NH₃⁺) |
| Hydrogen Bond Acceptors | 2 (Amine -N, Ether -O-) | 1 (Ether -O-) |
| Physical State | Viscous oil / Low-melting solid | White to off-white crystalline solid |
Mechanistic Synthesis: The Ellman Sulfinamide Approach
Synthesizing α,α-disubstituted primary amines—particularly those with significant steric bulk like an isobutyl group—presents a formidable synthetic challenge. Traditional imine additions often fail due to competitive enolization or poor electrophilicity of the hindered ketimine. To circumvent this, the gold-standard methodology employs Ellman’s auxiliary, [3].
Causality of Reagent Selection: Condensing tetrahydro-4H-pyran-4-one with tert-butanesulfinamide in the presence of Titanium(IV) ethoxide (Ti(OEt)₄) serves a dual purpose. Ti(OEt)₄ acts as both a potent water scavenger to drive the thermodynamic equilibrium forward and a Lewis acid to activate the sterically hindered ketone. The resulting N-tert-butanesulfinyl imine is highly electrophilic due to the electron-withdrawing nature of the sulfinyl group. This electronic activation facilitates the nucleophilic addition of the bulky isobutylmagnesium bromide Grignard reagent while simultaneously suppressing unwanted α-deprotonation[3].
Synthetic workflow for 4-Isobutyltetrahydro-2H-pyran-4-amine via Ellman's auxiliary.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system; analytical checkpoints are embedded to ensure reaction fidelity before proceeding to the next stage.
Step 1: Sulfinyl Imine Condensation
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Setup: Under an inert nitrogen atmosphere, dissolve tetrahydro-4H-pyran-4-one (1.0 eq) and (±)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).
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Activation: Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Heat the reaction mixture to 70 °C and stir for 12 hours.
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Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting ketone mass is depleted, and the distinct[M+H]⁺ peak of the sulfinyl imine is dominant.
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Workup: Cool to room temperature, quench with an equal volume of saturated aqueous NaHCO₃, and filter through a pad of Celite to remove titanium dioxide salts. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
Step 2: Grignard Addition
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Setup: Dissolve the crude N-tert-butanesulfinyl imine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) and cool to -78 °C using a dry ice/acetone bath. Note: Strict temperature control is required to prevent reduction of the imine.
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Addition: Slowly add isobutylmagnesium bromide (2.0 M in diethyl ether, 2.0 eq) dropwise. Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature overnight.
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Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show the complete consumption of the UV-active imine spot, replaced by a more polar, ninhydrin-active spot (after heating).
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Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography if necessary.
Step 3: Acidic Deprotection
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Setup: Dissolve the resulting sulfinamide in a 1:1 mixture of Methanol and 4M HCl in Dioxane.
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Cleavage: Stir at room temperature for 2 hours. The acidic environment selectively cleaves the sulfinyl group, releasing the primary amine as a hydrochloride salt.
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Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with diethyl ether to remove organic impurities and the cleaved sulfinyl byproducts. Filter and dry under high vacuum to yield 4-isobutyltetrahydro-2H-pyran-4-amine hydrochloride as a white solid.
Applications in Medicinal Chemistry
The utility of 4-isobutyltetrahydro-2H-pyran-4-amine lies in its multi-vector pharmacophore. The THP oxygen acts as a hydrogen-bond acceptor, improving interactions with aqueous solvent networks and target proteins, a strategy frequently employed in the design of and other modern therapeutics[2]. Simultaneously, the isobutyl group provides a flexible, lipophilic appendage ideal for occupying hydrophobic sub-pockets in receptor binding sites.
Logical mapping of structural features to drug-like physicochemical properties.
References
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Title: 4-Isobutyltetrahydro-2H-pyran-4-amine hydrochloride (CAS 1385696-65-0) Source: Chemikart Chemical Database URL: [Link]
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Title: 4-Isobutyltetrahydro-2H-pyran-4-amine (CAS 1339014-20-8) Source: ChemSrc URL: [Link]
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Title: Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews (American Chemical Society) URL: [Link]
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Title: Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]
